Oral Pharmacokinetic Profile in Rat: Differentiated from A-803467 and PF-04531083
Nav1.8-IN-7 demonstrates a defined oral pharmacokinetic profile in male Sprague-Dawley rats with a half-life (t1/2) of 8.7 hours, Cmax of 2566 ng/mL, and AUC0-24 of 42454 ng/mL∗h following a single 100 mg/kg oral dose . In contrast, the classic Nav1.8 inhibitor A-803467 requires intraperitoneal (i.p.) administration at 20-100 mg/kg to achieve in vivo efficacy and lacks reported oral PK parameters in primary literature, while PF-04531083 exhibits oral bioavailability (rat F = 59%) but with a substantially weaker in vitro potency (hNav1.8 IC50 = 0.7 μM) [1].
| Evidence Dimension | Rat Oral Pharmacokinetics |
|---|---|
| Target Compound Data | PO 100 mg/kg: Cmax 2566 ng/mL; AUC0-24 42454 ng/mL∗h; t1/2 8.7 h |
| Comparator Or Baseline | A-803467: No oral PK reported; PF-04531083: F = 59% (oral), hNav1.8 IC50 = 0.7 μM |
| Quantified Difference | Nav1.8-IN-7 provides characterized oral PK parameters; PF-04531083 is ~700-fold less potent in vitro |
| Conditions | Male Sprague-Dawley rats, single oral dose 100 mg/kg (Nav1.8-IN-7); HEK293 patch clamp for IC50 values |
Why This Matters
Characterized oral PK enables study design requiring systemic exposure via oral dosing, whereas A-803467's lack of oral PK data limits its utility to i.p. administration paradigms.
- [1] Jarvis, M. F. et al. (2007). A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. PNAS, 104(20), 8520-8525. View Source
